molecular formula C21H22FN3OS B459779 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-92-8

3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459779
CAS No.: 445268-92-8
M. Wt: 383.5g/mol
InChI Key: XLRKIDPVOIWFMS-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Thieno Ring Formation: The thieno ring is introduced via a cyclization reaction, often using sulfur-containing reagents.

    Amination and Alkylation: The amino group is introduced through a nucleophilic substitution reaction, followed by alkylation to introduce the ethyl group.

    Fluorobenzylation: The fluorobenzyl group is attached using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline core or the thieno ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and thieno rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives.

Scientific Research Applications

3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Other quinoline derivatives include chloroquine and quinine, which are known for their antimalarial properties.

    Thienoquinoline Derivatives: Compounds such as thieno[2,3-b]quinoline-2-carboxamide derivatives have similar structures and may exhibit comparable biological activities.

Uniqueness

3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Biological Activity

3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound belonging to the thienoquinoline class. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OSC_{20}H_{22}N_4OS, with a molecular weight of 366.5 g/mol. The compound features a thienoquinoline backbone, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H22N4OS
Molecular Weight366.5 g/mol
IUPAC NameThis compound
InChI KeyJTWRAGNIYCBSAD-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with a thienoquinoline structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline and thienoquinoline possess activity against various bacterial strains. In vitro tests have demonstrated that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria.

Case Study:
In a study evaluating the antibacterial activity of related thienoquinoline derivatives, compounds were tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated notable inhibition zones ranging from 10 mm to 25 mm depending on the specific derivative tested (Table 1).

Compound IDBacterial StrainZone of Inhibition (mm)
5aBacillus subtilis10
5bMicrococcus luteus21
5cEscherichia coli18
5dStaphylococcus aureus20

Anticancer Activity

The anticancer potential of thienoquinoline derivatives has been explored in various studies. The mechanism often involves the modulation of specific cellular pathways that lead to apoptosis in cancer cells. For example, compounds similar to the target compound have been reported to inhibit cancer cell proliferation in vitro by inducing cell cycle arrest.

Research Findings:
A recent study highlighted that certain thienoquinoline derivatives exhibited IC50 values in the micromolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's ability to interact with DNA and inhibit topoisomerase enzymes was suggested as a possible mechanism of action.

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of functional groups allows for binding interactions that can modulate enzyme activity or receptor signaling.

Properties

IUPAC Name

3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-2-12-5-8-17-14(9-12)10-16-18(23)19(27-21(16)25-17)20(26)24-11-13-3-6-15(22)7-4-13/h3-4,6-7,10,12H,2,5,8-9,11,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRKIDPVOIWFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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